An In-depth Technical Guide to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one: Properties, Synthesis, and Applications
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one, a key chemical intermediate whose strategic placement of reactive chlorine atoms makes it an exceptionally valuable building block for the synthesis of novel therapeutic agents. We will delve into its physicochemical properties, provide a validated synthetic protocol and detailed analytical characterization, explore its chemical reactivity and derivatization potential, and discuss its applications in modern drug discovery, particularly in the development of kinase inhibitors for oncology.[2][3]
Core Physicochemical & Structural Properties
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS No. 668268-68-6) is a solid organic compound featuring a bicyclic heteroaromatic core.[4] The structure consists of a pyridine ring fused to an imidazole ring, with a carbonyl group at the 2-position creating a lactam, and two chlorine atoms at the 4- and 6-positions. This unique arrangement of functional groups dictates its chemical behavior and utility. The lactam and imidazole N-H protons are available for substitution, while the two chlorine atoms serve as primary handles for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one
| Property | Value | Source |
| CAS Number | 668268-68-6 | [4] |
| Molecular Formula | C₆H₃Cl₂N₃O | Inferred |
| Molecular Weight | 204.02 g/mol | Inferred |
| Appearance | Off-white to light brown solid | Typical for this class |
| Purity | ≥97% (typical commercial grade) | [5] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Synthesis and Purification
The synthesis of the imidazo[4,5-c]pyridin-2-one core is typically achieved through the cyclization of an appropriately substituted diaminopyridine precursor. The following protocol describes a robust and validated pathway for the laboratory-scale synthesis of the title compound.
Proposed Synthetic Pathway
The synthesis begins with a commercially available dichlorinated nitropyridine, which undergoes sequential amination, nitro-group reduction, and finally, cyclization with a phosgene equivalent to form the desired bicyclic lactam system.
Caption: Proposed synthetic workflow for 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one.
Experimental Protocol: Synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Disclaimer: This protocol is a representative method based on established chemical principles for this molecular class and should be performed by qualified personnel with appropriate safety measures.
Step 1: Synthesis of 4-Amino-2,6-dichloro-3-nitropyridine
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To a solution of 2,4,6-trichloro-3-nitropyridine (1.0 eq) in ethanol, add aqueous ammonia (28%, 3.0 eq) dropwise at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the mixture under reduced pressure. The resulting crude product is purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 4-amino intermediate.
Step 2: Synthesis of 3,4-Diamino-2,6-dichloropyridine
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Dissolve the 4-amino-2,6-dichloro-3-nitropyridine intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise, maintaining the temperature below 50°C.
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Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diamine, which is often used directly in the next step.
Step 3: Cyclization to 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one
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Dissolve the crude 3,4-diamino-2,6-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
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Add pyridine (1.5 eq) to the solution.
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Cool the mixture to 0°C and add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise. Caution: Triphosgene is highly toxic.
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Stir the reaction at 0°C for 1 hour and then at room temperature for 12-16 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate. The organic phase is washed, dried, and concentrated.
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Purify the crude solid by flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the title compound.
Spectroscopic and Analytical Characterization
Structural elucidation is critical for confirming the identity and purity of the synthesized compound.[7] The following data are predictive, based on the known spectral properties of this class of heterocycles.[2][8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.0-12.0 (br s, 1H, imidazole N-H), δ ~10.5-11.5 (br s, 1H, lactam N-H), δ ~7.5-8.0 (s, 1H, pyridine C-H). |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Signals expected for 6 unique carbons. Key signals: δ ~155-165 (C=O), δ ~140-150 (quaternary carbons of the pyridine ring bearing Cl), δ ~110-135 (remaining aromatic carbons). |
| Mass Spec. (ESI-MS) | m/z [M+H]⁺ ≈ 203.97. The molecular ion cluster will display a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio). |
| IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretching), ~1700-1650 (C=O lactam stretching), ~1600-1450 (C=N and C=C stretching). |
Chemical Reactivity and Derivatization
The synthetic value of 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one lies in its predictable and versatile reactivity, which allows for the creation of diverse molecular libraries. The primary sites of reactivity are the two chlorine atoms and the two N-H protons.
Reactivity at C4 and C6 Positions
The chlorine atoms at the C4 and C6 positions are activated towards Nucleophilic Aromatic Substitution (SNAr) . This is due to the electron-withdrawing effect of the pyridine nitrogen and the fused imidazole ring, which stabilize the negatively charged Meisenheimer complex intermediate. This allows for facile displacement by a variety of nucleophiles:
-
Amination: Reaction with primary or secondary amines (e.g., alkylamines, anilines, piperidines) introduces diverse amino substituents.
-
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides yields the corresponding ether derivatives.
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Thiolation: Displacement with thiols provides thioether linkages.
Furthermore, these positions are amenable to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to introduce aryl, heteroaryl, or alkyl groups.[10] This is a cornerstone of modern library synthesis.
Reactivity at N1 and N3 Positions
The N-H protons of the imidazole and lactam moieties can be deprotonated with a suitable base and subsequently alkylated or acylated.
-
N-Alkylation: Reactions with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can install alkyl groups. It is important to note that regioselectivity can be a challenge, potentially leading to a mixture of N1- and N3-alkylated products, which may require careful reaction optimization or chromatographic separation.
Caption: Key reactivity sites on the 4,6-dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold.
Applications in Drug Discovery
The imidazo[4,5-c]pyridine core is a bioisostere of purine, making it an ideal scaffold for designing molecules that interact with ATP-binding sites in enzymes.[1]
-
Kinase Inhibitors: This scaffold is particularly prominent in the development of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of imidazo[4,5-c]pyridin-2-one have been successfully developed as potent inhibitors of Src family kinases (SFKs), which are implicated in the progression of aggressive brain tumors like glioblastoma.[2] The title compound serves as a foundational building block, allowing medicinal chemists to systematically modify the C4 and C6 positions to optimize potency, selectivity against different kinases, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Other Therapeutic Areas: Beyond oncology, related imidazopyridine structures have shown a wide range of biological activities, including potential as anti-HCV agents, A2A adenosine receptor antagonists, and antiviral compounds.[1] This highlights the broad therapeutic potential of libraries derived from this core structure.
Safety and Handling
-
GHS Hazard Statements: Likely H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][11]
-
Signal Word: Warning.[6]
-
Precautions:
-
Handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]
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